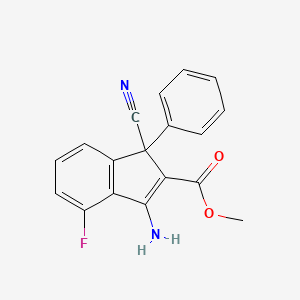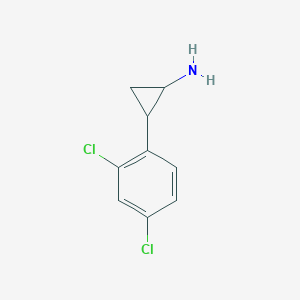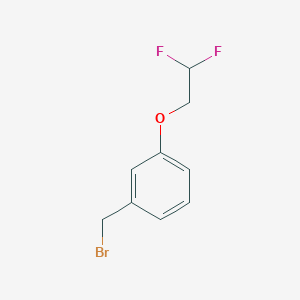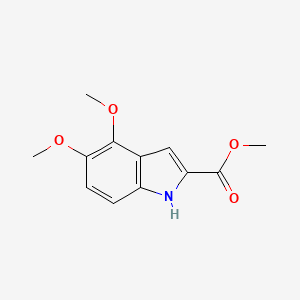
methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate” is a chemical compound with the CAS Number: 339010-38-7 . It has a molecular weight of 308.31 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate” and its InChI code is 1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point range of 154 - 156 degrees Celsius . It’s a solid substance with a molecular weight of 308.31 .科学的研究の応用
Synthesis and Structural Characterization
One of the key applications of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is in the synthesis and structural characterization of various compounds. For example, it has been used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are studied for their potential as anticancer drugs. These complexes have been characterized using various spectroscopic techniques and elemental analyses, with a focus on understanding their structural properties and cytotoxicity against different human tumor cell lines (Basu Baul et al., 2009).
Cross-Coupling Reactions
The compound is also important in cross-coupling reactions. Research has shown its utility in meta-C–H arylation and methylation of certain acids and phenolic derivatives. This is achieved using a nitrile template, essential for the effective cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
Conformational Studies
In conformational studies, this compound plays a critical role. It has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are specifically designed for peptide/peptoid conformation elucidation studies, helping to understand the structure and function of various peptides and proteins (Horwell et al., 1994).
Fluorescence Enhancement Studies
The molecule is also significant in fluorescence enhancement studies. For instance, its derivatives have been investigated for their role in increasing the fluorescence of certain stilbene compounds. This research contributes to a deeper understanding of the photochemical behavior of these compounds and their potential applications in various scientific fields (Yang et al., 2002).
Synthesis of Amino Acid Derivatives
Additionally, it is used in the synthesis of bicyclic amino acid derivatives. These derivatives are synthesized through Aza-Diels-Alder reactions and are important for understanding the asymmetric synthesis and structural aspects of amino acids (Waldmann & Braun, 1991).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
特性
IUPAC Name |
methyl 3-amino-1-cyano-4-fluoro-1-phenylindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUFJUMTJUBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CC=C3)C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2665846.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)
![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)



![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)
![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

